4-Chloro-2-[(4-methoxyphenyl)amino]-1,3-thiazole-5-carbaldehyde
Description
Properties
IUPAC Name |
4-chloro-2-(4-methoxyanilino)-1,3-thiazole-5-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2S/c1-16-8-4-2-7(3-5-8)13-11-14-10(12)9(6-15)17-11/h2-6H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NINIDNJOARBXJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=C(S2)C=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801326027 | |
| Record name | 4-chloro-2-(4-methoxyanilino)-1,3-thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801326027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
11.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24835189 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
460730-11-4 | |
| Record name | 4-chloro-2-(4-methoxyanilino)-1,3-thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801326027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body.
Mode of Action
It’s known that the compound undergoes a reaction with thiourea on heating in dmf in the presence of sodium carbonate. This reaction leads to the formation of 5-(4-methoxyphenyl)-4-phenyl-1,3-thiazole-2-amine.
Biochemical Pathways
The compound’s synthesis involves a probable reaction scheme that includes cyclization of the initial n-dichloroethyl amide to n-sulfonyl-2,3-diaryl-2-chloroaziridine. This then undergoes isomerization with the opening of the three-membered ring to 1-arylsulfonylamino-2-chloro-2-(4-methoxyphenyl)-1-phenylethene. The subsequent heterocyclization in the reaction with thiourea is accompanied by aromatization via elimination of the arenesulfonamide fragment.
Biological Activity
4-Chloro-2-[(4-methoxyphenyl)amino]-1,3-thiazole-5-carbaldehyde is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on antimicrobial and anticancer properties.
Structural Characteristics
The molecular formula of this compound is CHClNOS. Its structure includes a thiazole ring, which is known for its diverse biological activities. The presence of the chloro and methoxy groups on the phenyl ring enhances its pharmacological properties.
Table 1: Structural Information
| Property | Value |
|---|---|
| Molecular Formula | CHClNOS |
| SMILES | ClC(N=C(NC1=CC=C(C)C=C1)S2)=C2C=O |
| IUPAC Name | 4-chloro-2-(4-methoxyphenylamino)-1,3-thiazole-5-carbaldehyde |
| CAS Number | 438029-51-7 |
Antimicrobial Properties
The thiazole moiety is associated with significant antimicrobial activity. Various studies have reported that derivatives of thiazoles exhibit effectiveness against a range of bacteria and fungi. For instance, compounds containing the thiazole ring have shown promising results against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
Research indicates that this compound exhibits moderate to good antibacterial activity. The introduction of halogen atoms (like chlorine) enhances the antibacterial potency of the compound.
Table 2: Antimicrobial Activity Data
| Microorganism | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate |
| Escherichia coli | 64 | Moderate |
| Candida albicans | 42 | Moderate |
Anticancer Activity
The anticancer potential of thiazole derivatives has been extensively studied. In vitro studies have demonstrated that this compound can inhibit cancer cell proliferation. The mechanism involves inducing apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell cycle regulation.
In a study conducted using the National Cancer Institute's (NCI) 60 cell line screening protocol, this compound exhibited significant cytotoxicity against several cancer cell lines.
Case Studies
A recent investigation into the biological activity of thiazole derivatives highlighted the efficacy of compounds similar to this compound. For example:
- Study on Antimicrobial Efficacy : A series of experiments demonstrated that derivatives with methoxy substitutions showed enhanced activity against both bacterial and fungal strains compared to their unsubstituted counterparts.
- Anticancer Screening : In a comparative study involving multiple thiazole derivatives, those with electron-donating groups like methoxy exhibited superior anticancer properties in breast and lung cancer models.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazole derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a detailed comparison of the target compound with analogous structures:
Structural Modifications and Lipophilicity
- 4-Chloro-2-[(4-methoxyphenyl)amino]-1,3-thiazole-5-carbaldehyde: Substituents: 4-Chloro, 4-methoxyphenylamino, carbaldehyde. Lipophilicity (log k): Not reported, but the 4-methoxy group likely reduces hydrophobicity compared to halogenated analogs. Applications: Versatile scaffold for drug discovery .
- 4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates (4a–i) : Substituents: 3-Chlorophenylamino-carbonyl, alkyl carbamates. Lipophilicity: Higher log k values (e.g., 4a: log k = 3.2) due to the hydrophobic 3-chlorophenyl and carbamate groups. Relevance: Enhanced membrane permeability for antimicrobial applications.
- 4-Chloro-2-(dimethylamino)-1,3-thiazole-5-carbaldehyde (CAS: 129865-54-9) : Substituents: Dimethylamino instead of aryl amino. Molecular Weight: 186.65 g/mol (simpler structure). Properties: Increased solubility due to the dimethylamino group’s electron-donating effects.
Crystallographic and Conformational Analysis
- 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole : Structure: Benzothiazole fused ring with 4-methoxyphenyl. Crystallography: Planar benzothiazole and methoxyphenyl rings (dihedral angle = 8.76°). Comparison: Benzothiazole derivatives often show improved thermal stability over monocyclic thiazoles.
Data Tables
Table 1: Physicochemical Properties of Selected Thiazole Derivatives
Table 2: Crystallographic Data for Benzothiazole Analogs
Key Research Findings
Lipophilicity Trends : Halogenated aryl groups (e.g., 3-chlorophenyl) increase log k values, enhancing membrane permeability, while methoxy groups reduce hydrophobicity .
Bioactivity : Hybrid structures with triazole or pyrazole moieties exhibit superior antimicrobial activity compared to simpler thiazoles .
Solubility: Dimethylamino substituents improve aqueous solubility, making them favorable for formulation .
Preparation Methods
TEMPO/NaClO Oxidation
Conditions :
PCC Oxidation
Conditions :
- Oxidizing Agent: Pyridinium chlorochromate (2.1 equiv)
- Solvent: Dichloromethane at 15–25°C
- Yield: 68–70%
The aldehyde functionality is confirmed by a sharp singlet at δ 9.8–10.0 ppm in ¹H NMR and a strong C=O stretch at ~1700 cm⁻¹ in IR.
Purification and Characterization
Final purification is achieved via silica gel chromatography (eluent: ethyl acetate/hexane, 1:3), yielding >95% purity. High-resolution mass spectrometry (HRMS) typically shows a molecular ion peak at m/z 268.72 (calc. for C₁₁H₉ClN₂O₂S).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| TEMPO/NaClO | Mild conditions, high selectivity | Requires low temperatures | 72–75 |
| PCC | Room-temperature operation | Chromium waste disposal issues | 68–70 |
Scalability and Industrial Feasibility
The TEMPO/NaClO method is preferred for large-scale synthesis due to its reproducibility and minimal byproduct formation. However, the exothermic nature of the Hantzsch reaction necessitates controlled reactor conditions to prevent dimerization or decomposition.
Q & A
Q. What are the recommended synthetic routes for 4-Chloro-2-[(4-methoxyphenyl)amino]-1,3-thiazole-5-carbaldehyde, and what catalysts or solvents are typically employed?
The synthesis often involves condensation reactions between aminothiazole derivatives and substituted benzaldehydes. For example, similar thiazole compounds are synthesized via reactions requiring catalysts like potassium carbonate and solvents such as dimethylformamide (DMF) or ethanol . Key steps include cyclization under controlled temperature (60–80°C) and pH (neutral to mildly basic conditions) to ensure high yields (70–85%) and purity. Microwave-assisted methods have also been explored to reduce reaction times .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
Due to its reactive aldehyde group and potential toxicity, researchers must wear protective gear (gloves, goggles, lab coats) and work in fume hoods. Waste containing halogenated byproducts should be segregated and disposed via certified hazardous waste management services to avoid environmental contamination .
Q. How is the structure of this compound confirmed after synthesis?
Routine characterization involves:
- Nuclear Magnetic Resonance (NMR) : To verify substituent positions (e.g., aromatic protons at δ 7.2–8.0 ppm for methoxyphenyl groups) .
- Mass Spectrometry (MS) : For molecular ion peaks matching the expected molar mass (~293 g/mol) .
- Elemental Analysis : To validate C, H, N, and S content within 0.3% deviation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
Critical parameters include:
- Temperature : Elevated temperatures (70–90°C) enhance reaction rates but may increase side products.
- Solvent Choice : Polar aprotic solvents like DMF improve solubility of aromatic intermediates .
- Catalysts : Bases like K₂CO₃ facilitate deprotonation during cyclization .
- Microwave Irradiation : Reduces reaction time from hours to minutes (e.g., 300 W for 5–6 minutes) while maintaining yields >75% .
Q. What analytical applications does this compound have, and how can it be used in chemical detection?
The aldehyde functional group allows derivatization for use as a calibration standard in HPLC or as a fluorescent probe. For example, oxidation of the aldehyde to carboxylic acid (using KMnO₄) generates a UV-active derivative for analyte quantification .
Q. How do structural modifications to the thiazole ring or substituents affect biological activity?
Structure-Activity Relationship (SAR) studies show:
- Chlorine Substitution : Enhances lipophilicity and membrane permeability, improving antimicrobial activity .
- Methoxyphenyl Group : Electron-donating effects stabilize resonance interactions with target enzymes (e.g., kinase inhibitors) .
- Aldehyde Functionalization : Conversion to hydrazones or Schiff bases can modulate cytotoxicity in cancer cell lines .
Q. How can computational methods like DFT predict the compound’s reactivity or binding interactions?
Density Functional Theory (DFT) calculations model:
- Electrostatic Potential Surfaces : Identifying nucleophilic/electrophilic sites for reaction pathway predictions .
- Molecular Docking : Simulating interactions with biological targets (e.g., COX-2 enzyme) to guide drug design .
Q. How can discrepancies in reported biological activities of similar thiazole derivatives be resolved?
Contradictions often arise from assay variability (e.g., cell line specificity) or impurities. Strategies include:
Q. What sustainable practices can be implemented in the synthesis and disposal of this compound?
- Green Solvents : Replacing DMF with cyclopentyl methyl ether (CPME) reduces toxicity .
- Catalyst Recycling : Recovering K₂CO₃ via filtration minimizes waste .
- Biodegradation Studies : Assessing microbial breakdown pathways for safer waste treatment .
Data Contradictions and Resolution
- Synthesis Yield Variability : Conflicting reports on yields (60–90%) may stem from differences in starting material purity or solvent drying methods. Systematic replication with controlled variables is recommended .
- Biological Activity : Inconsistent IC₅₀ values against E. coli (e.g., 5 µM vs. 20 µM) could reflect strain-specific resistance mechanisms. Comparative studies using ATCC-standardized strains are advised .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
